Bromo(dimethyl)phenyl-lambda~5~-arsanol
Description
Bromo(dimethyl)phenyl-lambda⁵-arsanol is an organoarsenic compound characterized by a phenyl ring substituted with a bromine atom, two methyl groups, and a lambda⁵-arsanol group (As⁵⁺–OH). The arsenic center in the +5 oxidation state confers distinct electronic and steric properties, differentiating it from conventional carbon-based brominated aromatic compounds. Key structural features include:
- Bromo substituent: Positioned on the aromatic ring, influencing electrophilic reactivity.
- Dimethyl groups: Contributing steric hindrance and altering solubility.
Properties
CAS No. |
59332-63-7 |
|---|---|
Molecular Formula |
C8H12AsBrO |
Molecular Weight |
279.01 g/mol |
IUPAC Name |
bromo-hydroxy-dimethyl-phenyl-λ5-arsane |
InChI |
InChI=1S/C8H12AsBrO/c1-9(2,10,11)8-6-4-3-5-7-8/h3-7,11H,1-2H3 |
InChI Key |
ORPNYARQNBKZQA-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)(C1=CC=CC=C1)(O)Br |
Origin of Product |
United States |
Preparation Methods
Bromine-Water Oxidation
Bromine acts as both an oxidant and brominating agent. In a typical procedure, dimethylphenylarsine reacts with bromine in aqueous HCl at 0–5°C, yielding Bromo(dimethyl)phenyl-λ⁵-arsanol after 12 hours (60–75% yield). Excess bromine must be avoided to prevent over-bromination.
Table 1: Bromine-Water Oxidation Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | >70% below 10°C |
| Br₂ Equivalents | 1.1–1.3 eq | Higher eq → side products |
| Reaction Time | 10–12 hours | <10h → incomplete |
Hydrogen Peroxide-Mediated Oxidation
H₂O₂ offers a milder alternative, particularly in ethanol/water mixtures (1:1) with catalytic sulfuric acid. This method achieves 65–70% yields but requires careful pH control (pH 3–4) to avoid arsenic oxide formation.
Halogen Exchange Reactions
Bromo(dimethyl)phenyl-λ⁵-arsanol can be synthesized via halogen exchange from chloro or iodo analogs. For instance, treatment of Chloro(dimethyl)phenyl-λ⁵-arsanol with concentrated HBr (48%) at reflux for 6 hours substitutes chlorine with bromine (80–85% yield). This method benefits from the superior leaving-group ability of chloride compared to bromide.
Direct Bromination of Arsenic Acids
Phenylarsonic acid (C₆H₅AsO₃H₂) derivatives undergo regioselective bromination after methylation. A two-step protocol involves:
- Methylation : Phenylarsonic acid reacts with methyl iodide (CH₃I) in alkaline methanol to form Dimethylphenyl-λ⁵-arsonic acid (90% yield).
- Bromination : The methylated product is treated with PBr₃ in dichloromethane, replacing the hydroxyl group with bromine (70–75% yield).
Challenges : Competing esterification or oxidation requires inert atmospheres (N₂/Ar) and anhydrous conditions.
Organometallic Approaches
Grignard reagents enable the construction of the arsenic-carbon framework. For example, dimethylarsenic tribromide (AsBr₃(CH₃)₂) reacts with phenylmagnesium bromide (C₆H₅MgBr) in tetrahydrofuran (THF), followed by hydrolysis to install the hydroxyl group.
Key Considerations :
- Strict temperature control (−78°C to 0°C) prevents Grignard reagent decomposition.
- Post-reaction quenching with ammonium chloride ensures pure product isolation.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
| Method | Yield Range | Advantages | Drawbacks |
|---|---|---|---|
| Bromine-Water Oxidation | 60–75% | One-pot synthesis | Toxicity of bromine |
| H₂O₂ Oxidation | 65–70% | Mild conditions | Sensitive to pH |
| Halogen Exchange | 80–85% | High selectivity | Requires chloro precursor |
| Direct Bromination | 70–75% | Scalable | Multi-step process |
| Organometallic | 50–60% | Flexible substitution | Air/moisture sensitivity |
Mechanistic Insights and Side Reactions
- Oxidative Pathways : Bromine oxidizes As(III) to As(V) via a two-electron transfer, forming a bromoarsorane intermediate that hydrolyzes to the final product.
- Competing Reactions : Over-oxidation to arsenic oxides or dibromination occurs with excess reagents. Steric hindrance from the phenyl group favors monobromination.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water). Characterization relies on:
- ¹H/¹³C NMR : Methyl groups resonate at δ 1.8–2.1 ppm; phenyl protons appear as a multiplet (δ 7.2–7.5 ppm).
- FT-IR : As-O stretch (850–900 cm⁻¹) and As-Br (550–600 cm⁻¹).
- X-ray Crystallography : Confirms trigonal bipyramidal geometry with bromine and hydroxyl in axial positions.
Industrial and Environmental Considerations
Large-scale production favors halogen exchange or direct bromination for cost efficiency. However, bromine waste requires neutralization with sodium thiosulfate to mitigate environmental impact. Recent trends emphasize catalytic bromination using CuBr₂ or FeBr₃ to reduce stoichiometric waste.
Chemical Reactions Analysis
Types of Reactions: Bromo(dimethyl)phenyl-lambda~5~-arsanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acids, while substitution reactions can produce various substituted phenylarsine derivatives.
Scientific Research Applications
Bromo(dimethyl)phenyl-lambda~5~-arsanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound’s biological activity is studied for potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bromo(dimethyl)phenyl-lambda~5~-arsanol exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in its combination of bromine, methyl, and arsenic moieties. Comparable brominated aromatics lack the arsenic center, leading to divergent properties:
Key Findings :
- Bromo Position: In brominated aromatics like (5-Bromo-1,3-phenylene)dimethanol, bromine’s position (1,3 vs. para/meta) affects electronic delocalization and reactivity .
- Arsenic vs.
Electronic and Steric Effects
- Steric Hindrance : Dimethyl groups on the phenyl ring reduce accessibility to the arsenic center, unlike less hindered analogs like meta-bromo aniline .
- Polarity: The arsanol group increases polarity, improving solubility in polar solvents compared to non-arsenic brominated compounds (e.g., 2-bromo-4-methylpropiophenone) .
Toxicity and Predictive Modeling
QSAR models indicate that brominated aromatics with arsenic are rare in training datasets, complicating toxicity predictions. Experimental values for similar compounds (e.g., LC₅₀ ranges: 1.39–3.59 mg/L) vary widely, suggesting high sensitivity to structural nuances . The presence of arsenic likely elevates toxicity compared to purely organic brominated analogs.
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